molecular formula C11H9FN4OS B6519926 3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 932998-73-7

3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No.: B6519926
CAS No.: 932998-73-7
M. Wt: 264.28 g/mol
InChI Key: YDQRMCINWOHSJE-UHFFFAOYSA-N
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Description

3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a heterocyclic compound featuring a triazolothiazole core linked to a 3-fluorobenzamide moiety. Triazolothiazoles are a class of bicyclic systems combining triazole and thiazole rings, known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4OS/c12-8-3-1-2-7(6-8)9(17)13-10-14-15-11-16(10)4-5-18-11/h1-3,6H,4-5H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQRMCINWOHSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids. This reaction is often facilitated by the use of phosphoryl chloride as a cyclizing agent . The process can be summarized in the following steps:

    Esterification: Substituted benzoic acids are esterified to form the corresponding esters.

    Hydrazinolysis: The esters are then treated with hydrazine hydrate to yield acid hydrazides.

    Cyclocondensation: The acid hydrazides undergo cyclocondensation with 4-amino-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride to form the desired triazolothiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, thereby blocking its catalytic function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the benzamide ring or the triazolothiazole core. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents (Benzamide/Triazolothiazole) Key Features
Target Compound: 3-fluoro-N-{...}benzamide C₁₀H₇FN₄OS* 282.27* 3-fluoro benzamide; unmodified triazolothiazole Enhanced lipophilicity due to fluorine
2,6-difluoro-N-{...}benzamide C₁₁H₈F₂N₄OS 282.27 2,6-difluoro benzamide Increased steric hindrance
4-(trifluoromethyl)-N-{...}benzamide C₁₃H₁₄N₄O₂S 290.34 4-CF₃ benzamide Higher electron-withdrawing effect
3-ethoxy-N-{...}benzamide C₁₉H₁₇N₅O₂S 379.44 3-ethoxy benzamide; ethyl-triazolothiadiazole Improved solubility (ethoxy group)
3-(3-nitrophenyl)-[...]thiadiazole-6-thione C₉H₅N₅O₂S₂ 278.99 3-nitrophenyl; thione group Strong electron-withdrawing nitro group

Note: The target compound's molecular formula and weight are inferred from analogs in and structural logic.

Antimicrobial and Antitubercular Effects:
  • Nitro-substituted analogs (e.g., 3-(3-nitrophenyl)-[...]thiadiazole-6-thione) demonstrated superior antitubercular activity (MIC: 1.56 µg/mL) compared to non-nitrated derivatives, attributed to nitro groups enhancing DNA gyrase inhibition .
  • Fluorinated benzamides (e.g., 2,6-difluoro analog) showed moderate antimicrobial activity against S. aureus (MIC: 8 µg/mL), likely due to fluorine improving membrane penetration .
Enzyme Inhibition:
  • Iodine-substituted triazolothiadiazoles (e.g., HTP and ITP in ) inhibited heparanase (IC₅₀: 0.8–1.2 µM), a key enzyme in cancer metastasis. Fluorine’s smaller size compared to iodine may reduce steric interference in binding .
Solubility and Bioavailability:
  • Ethoxy-substituted derivatives (e.g., 3-ethoxy-N-{...}benzamide) exhibited improved aqueous solubility, critical for oral bioavailability, while maintaining activity .

Key Research Findings

Substituent Position Matters :

  • Fluorine at the meta position (3-fluoro) on benzamide optimizes steric and electronic effects for target binding, whereas ortho substituents (e.g., 2,6-difluoro) may hinder interaction .

Electron-Withdrawing Groups Enhance Activity :

  • Nitro and trifluoromethyl groups increase electrophilicity, improving interactions with enzyme active sites (e.g., DNA gyrase in tuberculosis) .

Hybrid Systems Broaden Applications :

  • Combining triazolothiazole with thiadiazole (e.g., triazolothiadiazoles in ) or thiadiazepine () cores diversifies biological profiles .

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